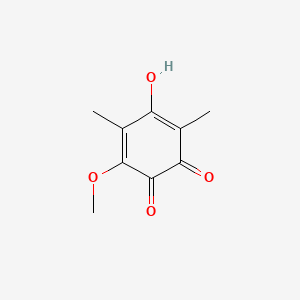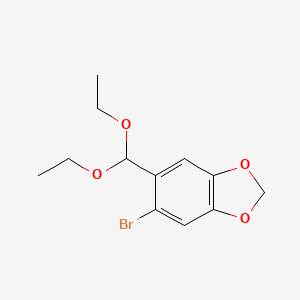
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is a chemical compound that belongs to the benzodioxole family. This compound is characterized by the presence of a bromine atom at the 5th position and a diethoxymethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature to ensure selective bromination at the 5th position.
After bromination, the diethoxymethyl group can be introduced through a reaction with diethoxymethane in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is typically conducted under reflux conditions to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The diethoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the diethoxymethyl group to a hydroxyl group.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted benzodioxoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The bromine atom and diethoxymethyl group contribute to its reactivity and ability to form covalent bonds with biological molecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Known for its electron-transfer activity and radical properties.
5-Bromoindole: Used in the synthesis of various indole derivatives with biological activities.
5-Bromo-6-methyl imidazopyrazine: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78265-25-5 |
|---|---|
Molecular Formula |
C12H15BrO4 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
5-bromo-6-(diethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H15BrO4/c1-3-14-12(15-4-2)8-5-10-11(6-9(8)13)17-7-16-10/h5-6,12H,3-4,7H2,1-2H3 |
InChI Key |
BNJKUUKZFDSDIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC2=C(C=C1Br)OCO2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
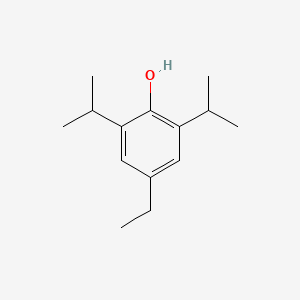
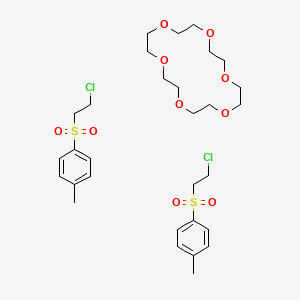
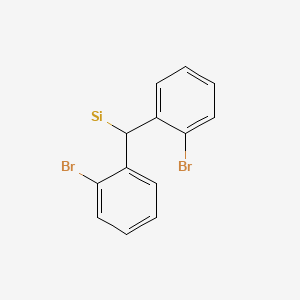
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
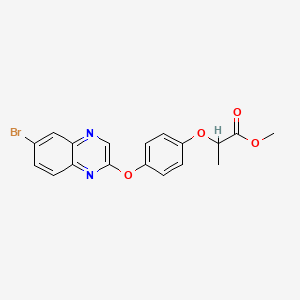




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
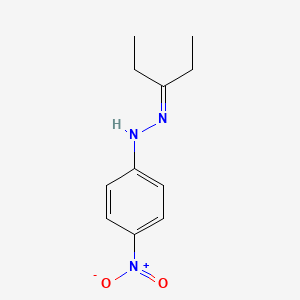
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
